4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine
Description
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine is a sulfonamide derivative featuring a morpholine ring attached to a substituted benzene-sulfonyl group. The benzene ring is substituted with a chlorine atom at the para-position and a methyl group at the meta-position. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors due to the sulfonyl group's ability to engage in hydrogen bonding and the morpholine ring's role in improving solubility and pharmacokinetics .
Properties
Molecular Formula |
C11H14ClNO3S |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H14ClNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
HMLCJTHMIOGMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine typically involves the reaction of morpholine with 4-chloro-3-methyl-benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different nucleophiles replacing the chlorine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Products with the sulfonyl group converted to sulfonic acid or its salts.
Scientific Research Applications
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzene Ring
4-Chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Structure : Benzamide group replaces the methyl group at the meta-position on the benzene ring.
- Molecular Weight : Higher than the target compound due to the amide functionality.
- However, reduced lipophilicity compared to the methyl-substituted target compound could alter membrane permeability .
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
- Structure : Incorporates an oxazole ring with dual chlorophenyl substituents and a sulfonyl group.
- Molecular Weight : 439.3 g/mol (vs. ~300–350 g/mol for simpler derivatives).
Halogen Substitution Patterns
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride
- Structure : Bromine and chlorine substituents on a benzyl group attached to morpholine.
- Molecular Weight : 214.13 g/mol.
- Implications: Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.
4-chloro-N-{3-[(difluoromethyl)sulfonyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide
- Structure : Difluoromethylsulfonyl group replaces the methyl on the benzene ring.
- Implications : Fluorine atoms increase electronegativity, enhancing metabolic stability and binding to electron-rich enzyme active sites. The dual sulfonyl groups may improve solubility but increase molecular rigidity .
Heterocyclic Modifications
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Thiazole and imidazole rings replace the benzene-sulfonyl group.
- Research Findings : Targets androgen receptor (AR) splice variants. NMR studies revealed discrepancies in bromine positioning (2,4-dibromo vs. 4,5-dibromo), underscoring the criticality of structural verification for activity .
1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea
Comparative Data Table
Research Findings and Implications
- Structural Accuracy : Misplacement of bromine in VPC-14449 (4,5-dibromo vs. 2,4-dibromo) led to divergent NMR spectra, emphasizing the need for rigorous analytical validation .
- Biological Activity : Compounds like VPC-14449 and urea derivatives () highlight the role of heterocycles and H-bonding groups in targeting proteins (e.g., AR). The target compound’s chloro-methyl-sulfonyl motif may optimize selectivity for enzymes like sulfotransferases or kinases.
- Synthetic Flexibility : Modular synthesis routes (e.g., sulfonylation, nucleophilic substitution) enable rapid diversification of the morpholine-sulfonyl scaffold .
Biological Activity
4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine is . The compound features a morpholine ring substituted with a benzenesulfonyl group, which is further substituted with a chloro and methyl group. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with various enzymes, leading to inhibition of their activity. This interaction is crucial in pathways related to cancer and bacterial growth.
- Cellular Uptake : Studies suggest that the compound can be taken up by cancer cells, where it may induce apoptosis or inhibit cell proliferation.
- Reactive Intermediate Formation : The compound may undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in cytotoxic effects.
Antimicrobial Activity
Research indicates that 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at concentrations as low as 50 μg/mL. For example, it demonstrated an 80% inhibition rate against Staphylococcus aureus, comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : The compound has shown cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : In one study, the IC50 values for MCF-7 and MDA-MB-231 were reported at 15.7 ± 5.9 µM and 33.9 ± 7.1 µM respectively, indicating potent antiproliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis through the upregulation of p53, a key regulator in the apoptosis pathway .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine on MDA-MB-231 cells. The results indicated that treatment with the compound led to a significant increase in annexin V-FITC positive cells, suggesting enhanced apoptotic activity compared to controls .
Study on Antimicrobial Activity
In another investigation focusing on its antimicrobial properties, the compound was tested against various pathogens. Results showed that it could effectively inhibit biofilm formation by pathogenic bacteria, which is critical for preventing chronic infections .
Comparative Biological Activity Table
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition observed |
| Anticancer | MCF-7 | 15.7 ± 5.9 | Induces apoptosis |
| Anticancer | MDA-MB-231 | 33.9 ± 7.1 | Upregulates p53 expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
